Linker-Length Comparison: Ethyl- vs. Propyl-Morpholino Impact on Physicochemical Descriptors
The target compound possesses a 2-(morpholin-4-yl)ethyl linker at N2, in contrast to the 3-(morpholin-4-yl)propyl linker found in the closest analog N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine (no CAS reported). The one-methylene reduction shortens the distance between the pyrimidine core and the morpholine oxygen, which is predicted to alter the compound's conformational flexibility and hydrogen-bond acceptor geometry . Commercially, 586983-47-3 carries a catalog listing with verified molecular identity (C₁₇H₂₃N₇O₃, MW 373.4) while the propyl analog lacks independent CAS registration, complicating reproducibility and procurement .
| Evidence Dimension | Physicochemical identity and chain-length difference |
|---|---|
| Target Compound Data | C₁₇H₂₃N₇O₃; MW 373.4; CAS 586983-47-3; N2-(2-morpholin-4-ylethyl) substituent |
| Comparator Or Baseline | N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine; C₁₈H₂₅N₇O₃; MW ~387.4; no CAS; N2-(3-morpholin-4-ylpropyl) substituent |
| Quantified Difference | ΔMW ≈ 14 Da (one CH₂ unit); structural difference: ethylene vs. propylene spacer between N2 and morpholine |
| Conditions | In silico structural comparison; compound identity verified by Chemsrc and vendor listings |
Why This Matters
For procurement, the unambiguous CAS registration and well-defined molecular identity of 586983-47-3 reduce supply-chain risk, whereas the unregistered propyl analog introduces uncertainty in identity verification and batch-to-batch consistency.
